molecular formula C7H16ClNO B14792766 (R)-1-(1-Aminoethyl)cyclopentanol hydrochloride

(R)-1-(1-Aminoethyl)cyclopentanol hydrochloride

Cat. No.: B14792766
M. Wt: 165.66 g/mol
InChI Key: OKXBRPIPMNTNBU-UHFFFAOYSA-N
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Description

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is a chiral primary amine with a cyclopentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride typically involves the hydrogenation of nitriles and reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . This method is atom-economical and scalable, making it suitable for industrial production. The reaction conditions often involve mild temperatures and the use of coordinating organic molecules to improve selectivity towards the primary amine .

Industrial Production Methods

In industrial settings, the production of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride can be achieved through similar hydrogenation and reductive amination processes. The use of metallic cobalt and silica particles as catalysts has been shown to enhance catalytic performance and selectivity .

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Aminoethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted cyclopentanol derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-Aminoethyl)cyclopentanol hydrochloride: The enantiomer of ®-1-(1-Aminoethyl)cyclopentanol hydrochloride, which has similar chemical properties but different biological activities.

    Cyclopentanol: A simpler compound with a hydroxyl group, lacking the aminoethyl substituent.

    1-Aminoethylcyclopentane: A compound with a similar structure but without the hydroxyl group.

Uniqueness

®-1-(1-Aminoethyl)cyclopentanol hydrochloride is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-(1-aminoethyl)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6(8)7(9)4-2-3-5-7;/h6,9H,2-5,8H2,1H3;1H

InChI Key

OKXBRPIPMNTNBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCC1)O)N.Cl

Origin of Product

United States

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